molecular formula C21H26INO2 B8546428 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide CAS No. 870995-55-4

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide

Cat. No. B8546428
M. Wt: 451.3 g/mol
InChI Key: OOYJYKUIXISCBG-UHFFFAOYSA-N
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Patent
US07868157B2

Procedure details

To a 250 mL flask were added trimethylbenz[e]indole (5.21 g, 24.9 mmol), acetonitrile (80 mL) and 6-iodohexanoic acid (6.5 g, 26.9 mmol). The mixture was heated at reflux under argon for 1 h and then approx. 70 mL of the acetonitrile was removed by distillation. The mixture was heated at 100° C. for 20 h. The green mixture of solid and liquid was cooled to rt and the volatile components were removed in vacuo. The residue was triturated with ether (2×60 mL), ethyl acetate (2×60 mL) and with ether (2×60 mL) to give 12 as a powder (8.51 g, 75%).
Name
trimethylbenz[e]indole
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Yield
75%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:10]2[NH:9][C:8]([CH3:11])=[C:7]([CH3:12])[C:6]=2[C:5]2[CH:13]=[CH:14][CH:15]=[CH:16][C:4]=2[CH:3]=1.[I:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([OH:25])=[O:24].[C:26](#N)C>>[I-:17].[C:23]([CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][N+:9]1[C:10]2[CH:2]=[CH:3][C:4]3[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=3[C:6]=2[C:7]([CH3:26])([CH3:12])[C:8]=1[CH3:11])([OH:25])=[O:24] |f:3.4|

Inputs

Step One
Name
trimethylbenz[e]indole
Quantity
5.21 g
Type
reactant
Smiles
CC1=CC2=C(C=3C(=C(NC13)C)C)C=CC=C2
Name
Quantity
6.5 g
Type
reactant
Smiles
ICCCCCC(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
approx. 70 mL of the acetonitrile was removed by distillation
ADDITION
Type
ADDITION
Details
The green mixture of solid and liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to rt
CUSTOM
Type
CUSTOM
Details
the volatile components were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether (2×60 mL), ethyl acetate (2×60 mL) and with ether (2×60 mL)

Outcomes

Product
Name
Type
product
Smiles
[I-].C(=O)(O)CCCCC[N+]1=C(C(C=2C3=C(C=CC12)C=CC=C3)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.51 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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